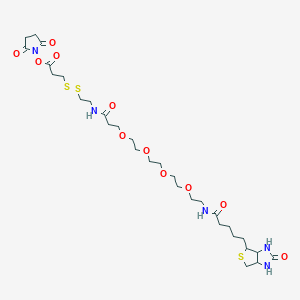

NHS-S-S-PEG4-biotin (cleavable)

Description

Contextualization of Biotinylation Strategies in Contemporary Biomolecular Sciences

Biotinylation strategies leverage the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. harvard.eduwikipedia.orgthermofisher.com This high-affinity binding, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, forms the basis for numerous applications, including immunoassays (like ELISA and Western blotting), immunohistochemistry, affinity purification, and cell surface labeling. thermofisher.comnih.govsouthernbiotech.com The strength and stability of the biotin-streptavidin complex allow for the robust capture and detection of biotinylated molecules from complex biological mixtures. thermofisher.comnih.gov

Rationale for Utilizing Cleavable Biotinylation Reagents

While the strength of the biotin-streptavidin interaction is a significant advantage for capture and detection, it presents a considerable challenge when the goal is to recover the isolated biomolecule for further analysis, such as mass spectrometry or functional assays. alfa-chemistry.comnih.gov Eluting the biotinylated molecule from the streptavidin support typically requires harsh, denaturing conditions that can irreversibly alter the protein's structure and function. nih.gov

Cleavable biotinylation reagents elegantly solve this problem. These reagents incorporate a linker between the biotin tag and the reactive group that can be selectively broken under specific, mild conditions. alfa-chemistry.comnih.gov This allows for the gentle release of the captured biomolecule from the streptavidin matrix, preserving its integrity for downstream applications. alfa-chemistry.comnih.gov Different types of cleavable linkers exist, including those sensitive to reducing agents (like disulfide bonds), changes in pH, or UV light. alfa-chemistry.com The ability to recover the unmodified target protein is a critical advantage in proteomics, where identifying interacting partners or post-translational modifications is often the primary objective. nih.govspringernature.com

Structural Elucidation of NHS-S-S-PEG4-Biotin and its Modular Components

NHS-S-S-PEG4-Biotin is a multi-component reagent designed for specificity, solubility, and cleavability. Its structure consists of four key modules, each with a distinct function.

| Property | Value |

| Chemical Formula | C30H49N5O11S3 |

| Molecular Weight | 751.9 g/mol |

| CAS Number | 1260247-51-5 |

| Spacer Arm Length | 37.9 Å |

| Cleavability | Reducible Disulfide Bond |

| Reactivity | Primary Amines |

| Table 1: Physicochemical Properties of NHS-S-S-PEG4-Biotin. fishersci.bebroadpharm.comcreative-biolabs.com |

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. nih.govbroadpharm.combroadpharm.com This reaction, known as aminolysis, forms a stable and irreversible amide bond, covalently linking the reagent to the target protein. nih.govbroadpharm.com The reaction is typically carried out in aqueous solutions at a pH range of 7 to 9. broadpharm.com While NHS esters are highly reactive towards amines, they can also undergo hydrolysis in aqueous environments, which is a competing reaction that can affect coupling efficiency. nih.gov

The core of this reagent's cleavability lies in the disulfide (S-S) bond within its spacer arm. fishersci.bebroadpharm.com This bond is stable under typical physiological conditions but can be readily cleaved by the addition of reducing agents. alfa-chemistry.combroadpharm.com Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME). alfa-chemistry.combroadpharm.com This targeted cleavage allows for the release of the biotinylated protein from the streptavidin-coated support, leaving the biotin tag behind. fishersci.beresearchgate.net This feature is particularly advantageous in applications like affinity purification where recovery of the native protein is essential. fishersci.be

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm, specifically one with four repeating ethylene (B1197577) glycol units (PEG4), confers several beneficial properties to the reagent. axispharm.comchempep.com PEG is a hydrophilic polymer that increases the water solubility of the entire reagent and, consequently, the biotinylated molecule. thermofisher.comthermofisher.com This enhanced solubility helps to prevent the aggregation of labeled proteins, particularly antibodies, when stored in solution. broadpharm.comthermofisher.com Furthermore, the long and flexible nature of the PEG spacer arm (contributing to a total spacer length of 37.9 Å) minimizes steric hindrance, allowing for more efficient binding of the biotin tag to the deep biotin-binding pocket of streptavidin. fishersci.bebroadpharm.com

Biotin serves as the high-affinity anchor for purification and detection. harvard.eduthermofisher.com As a small, naturally occurring vitamin, its attachment to a protein typically does not interfere with the protein's biological activity. thermofisher.com The tetrameric structure of streptavidin, with each subunit capable of binding one biotin molecule, allows for signal amplification in detection assays, as multiple streptavidin conjugates can bind to a single protein labeled with multiple biotin tags. thermofisher.comsouthernbiotech.com The extraordinary strength of the biotin-streptavidin interaction ensures efficient capture even of low-abundance proteins from complex mixtures. wikipedia.org

| Component | Function | Key Feature |

| N-Hydroxysuccinimide (NHS) Ester | Reactive Group | Covalently couples to primary amines (e.g., lysine residues). nih.govbroadpharm.com |

| Disulfide (S-S) Bond | Cleavable Linker | Allows for release of the labeled molecule under mild reducing conditions. alfa-chemistry.comfishersci.be |

| Polyethylene Glycol (PEG4) | Spacer Arm | Increases water solubility and reduces steric hindrance. broadpharm.comthermofisher.com |

| Biotin | Affinity Tag | Binds with extremely high affinity to streptavidin for capture and detection. harvard.eduwikipedia.org |

| Table 2: Modular Components of NHS-S-S-PEG4-Biotin and Their Functions. |

Properties

Molecular Formula |

C30H49N5O11S3 |

|---|---|

Molecular Weight |

751.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41) |

InChI Key |

QEVJWOMRMWJABZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Mechanistic Principles Underpinning Nhs S S Peg4 Biotin Reactivity and Cleavage

Amine-Reactive Bioconjugation via NHS Ester Formation

The selective labeling of biomolecules, such as proteins and peptides, is often achieved by targeting primary amines present on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues. thermofisher.com NHS-S-S-PEG4-biotin utilizes an NHS ester group for this purpose, a widely employed strategy in bioconjugation due to its reactivity and the stability of the resulting bond. glenresearch.comthermofisher.com

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The core reaction between the NHS ester of NHS-S-S-PEG4-biotin and a primary amine proceeds through a nucleophilic acyl substitution mechanism. glenresearch.comnih.gov The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.comthermofisher.com This initial attack forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) group is eliminated as a good leaving group, resulting in the formation of a stable amide bond between the biotin (B1667282) reagent and the target molecule. glenresearch.com This reaction is most efficient in the pH range of 7 to 9. thermofisher.comstallardediting.com

While primary amines are the primary targets, other nucleophiles such as hydroxyl and sulfhydryl groups can also react with NHS esters. However, the resulting ester and thioester linkages are considerably less stable and can be hydrolyzed or displaced by amines, making the reaction with primary amines highly preferential. glenresearch.com

Formation of Stable Amide Bonds

The product of the reaction between the NHS ester and a primary amine is a highly stable amide bond. glenresearch.comstallardediting.com This covalent linkage is robust under a wide range of physiological conditions, ensuring that the biotin label remains securely attached to the target molecule throughout subsequent experimental procedures. The stability of the amide bond is a critical feature for applications requiring reliable detection or purification of the biotinylated molecule. glenresearch.com

Factors Influencing NHS Ester Reactivity in Aqueous Environments

The efficiency of the bioconjugation reaction with NHS-S-S-PEG4-biotin in aqueous solutions is influenced by several factors. A primary competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the regeneration of the carboxylic acid and rendering the reagent inactive for conjugation. thermofisher.comthermofisher.com

| Factor | Effect on Reactivity |

| pH | The rate of hydrolysis increases significantly with increasing pH. thermofisher.com While the aminolysis reaction (reaction with the amine) is also favored at slightly alkaline pH (7.2-9) due to the deprotonation of the primary amine, which increases its nucleophilicity, a higher pH also accelerates hydrolysis. thermofisher.comthermofisher.com Therefore, a careful balance of pH is crucial for optimal conjugation efficiency. The half-life of hydrolysis for NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.com |

| Concentration | In less-concentrated protein solutions, the competing hydrolysis reaction can become more pronounced. thermofisher.com Increasing the concentration of the target molecule can favor the desired amine reaction over hydrolysis. glenresearch.com |

| Buffer Composition | Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the reagent. thermofisher.com Buffers like phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are recommended. thermofisher.com |

| Solvent | While the PEG4 linker in NHS-S-S-PEG4-biotin enhances its water solubility, some NHS ester reagents are not readily water-soluble and must first be dissolved in an organic solvent like DMSO or DMF. thermofisher.comthermofisher.com |

Disulfide Bond Reduction for Reversible Biotinylation

A key feature of NHS-S-S-PEG4-biotin is the presence of a disulfide bond within its spacer arm. researchgate.netfishersci.be This bond allows for the cleavage of the biotin label from the conjugated molecule under reducing conditions, a process known as reversible biotinylation. This feature is particularly advantageous in applications such as affinity purification, where the gentle elution of the target molecule from streptavidin or avidin (B1170675) supports is desired. fishersci.be

Reductive Cleavage Mechanism by Thiol-Containing Reagents (e.g., DTT, TCEP, GSH)

The disulfide bond in the NHS-S-S-PEG4-biotin linker can be cleaved by reducing agents that contain thiol groups. clinisciences.com Common laboratory reducing agents for this purpose include Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and Glutathione (B108866) (GSH). clinisciences.comapexbt.com

The reduction of a disulfide bond by a thiol-containing reagent like DTT typically proceeds through two sequential thiol-disulfide exchange reactions. wikipedia.org The thiolate anion of the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. wikipedia.org A second thiol group from the reducing agent then attacks the mixed disulfide, resulting in the cleavage of the original disulfide bond and the formation of two free thiol groups on the now-separated molecules. youtube.com

| Reducing Agent | Characteristics |

| Dithiothreitol (DTT) | A classic and effective reducing agent for disulfide bonds. youtube.com Its reducing power is optimal at pH values above 7. youtube.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | A potent, stable, and odorless reducing agent that is effective over a wide pH range. biosyn.com Unlike DTT, TCEP is a phosphine-based reductant and does not contain a thiol group. It is resistant to air oxidation and can be more effective than DTT in some applications. biosyn.comnih.gov |

| Glutathione (GSH) | A biologically relevant tripeptide that plays a crucial role in maintaining the reducing environment within cells. stackexchange.com It can also be used in vitro to cleave disulfide bonds. clinisciences.com |

Differential Reducing Environments in Biological Systems

The stability of the disulfide bond in NHS-S-S-PEG4-biotin is highly dependent on the redox environment. Biological systems exhibit distinct reducing environments, which can influence the fate of the biotin label.

The intracellular environment , particularly the cytosol, is a highly reducing environment. wikipedia.org This is largely due to the high concentration of glutathione (GSH). stackexchange.com As a result, disulfide bonds are generally unstable in the cytosol and are readily reduced. wikipedia.org This makes NHS-S-S-PEG4-biotin a useful tool for applications where the release of the biotin label is desired upon internalization into a cell.

In contrast, the extracellular environment is generally more oxidizing. nih.govnih.gov This environment favors the formation and stability of disulfide bonds, which are important for the structure and function of many secreted proteins and the exoplasmic domains of membrane proteins. wikipedia.orgnih.gov Therefore, when NHS-S-S-PEG4-biotin is used to label cell surface proteins, the disulfide bond is expected to remain intact. gbiosciences.com

This differential stability allows for experimental strategies where a molecule is biotinylated on the cell surface, and the biotin label is subsequently cleaved by the reducing conditions within the cell after endocytosis.

Kinetic Considerations of Disulfide Cleavage in Research Applications

The cleavable nature of the disulfide bond within the NHS-S-S-PEG4-biotin linker is a critical feature, allowing for the release of the biotinylated molecule from its binding partner, such as streptavidin, under specific conditions. broadpharm.comresearchgate.net The kinetics of this cleavage are primarily influenced by the choice of reducing agent, its concentration, temperature, and pH.

Commonly used reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). broadpharm.com TCEP is a potent, odorless, and stable reducing agent that is effective over a broad pH range (1.5 to 9.0). agscientific.combiosyn.combroadpharm.combiosynth.com Reductions with TCEP can be rapid, often requiring less than five minutes at room temperature for complete reduction of accessible disulfides. biosyn.combroadpharm.com However, reaction times can be longer; for instance, a 1:1 molar ratio of TCEP to disulfide may take close to an hour to achieve complete reduction. broadpharm.com In specific protocols, cleavage has been performed with 20 mM TCEP for 60 minutes at 37°C. nih.gov

DTT is another widely used reducing agent, though its reducing power is largely limited to pH values above 7. agscientific.com Typical conditions for cleaving the disulfide bond with DTT involve incubating the sample in a 50 mM DTT solution for two hours at room temperature or for 30 minutes at 50°C. thermofisher.com

Single-molecule force spectroscopy studies have provided detailed insights into the kinetics of disulfide bond reduction. These studies have determined the activation energy (Ea) for the cleavage of a single disulfide bond to be in the range of 30-40 kJ/mol. nih.gov This energy barrier can be modulated by external factors; for example, every 100 pN of applied mechanical force can lower the activation energy by approximately 6-8%. The research also established an equivalence in the accelerating effect on the reaction rate between mechanical force and temperature, where an increment of 50 pN of force has a similar effect to a 10 K increase in temperature. nih.gov

| Parameter | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) | Source |

|---|---|---|---|

| Effective pH Range | 1.5 - 9.0 | > 7.0 | agscientific.combiosyn.combroadpharm.com |

| Typical Reaction Time | < 5 minutes to 1 hour | 30 minutes to 2 hours | biosyn.combroadpharm.comthermofisher.com |

| Typical Reaction Temperature | Room Temperature to 37°C | Room Temperature to 50°C | broadpharm.comnih.govthermofisher.com |

| Activation Energy (Ea) | 30 - 40 kJ/mol (at zero force) | nih.gov | |

| Stability | More stable, resistant to air oxidation | Less stable in water, sensitive to oxidation | biosyn.combroadpharm.combiosynth.com |

Physicochemical Modulation by the PEG4 Spacer

The inclusion of a discrete four-unit polyethylene (B3416737) glycol (PEG4) chain as a spacer arm between the NHS ester/disulfide group and the biotin moiety is a deliberate design choice that confers several advantageous physicochemical properties to the reagent and the resulting conjugates.

Enhancement of Aqueous Solubility of Conjugates

A primary function of the hydrophilic PEG4 spacer is to increase the water solubility of the entire biotinylation reagent and, consequently, the biomolecule to which it is attached. thermofisher.comthermofisher.comlumiprobe.comcreative-biolabs.cominterchim.fr Biotin itself has limited solubility in aqueous buffers, and attaching it to proteins can sometimes lead to precipitation. The PEG spacer counteracts this by transferring its hydrophilic nature to the labeled molecule. thermofisher.comthermofisher.com This enhanced solubility is beneficial for maintaining the stability of biotinylated proteins in solution during storage and experimental procedures. thermofisher.comlumiprobe.com

Reduction of Steric Hindrance in Ligand-Receptor Interactions

The PEG4 spacer arm provides a long and flexible connection between the biotin group and the labeled biomolecule. aatbio.com This physical separation is crucial for minimizing steric hindrance when the biotin moiety binds to the deep biotin-binding pocket of avidin or streptavidin, which is located approximately 9 Å below the protein surface. aatbio.comthermofisher.com The flexibility of the PEG chain allows the biotin to orient itself optimally for high-affinity binding, which might otherwise be impeded by the bulk of the conjugated protein. interchim.fraatbio.combroadpharm.com This reduction in steric strain can lead to more efficient capture and detection in various assays. nih.gov

Influence on Conformational Properties of Labeled Biomolecules

The covalent attachment of PEG chains (PEGylation) can influence the conformational stability of the labeled biomolecule. nih.govnih.gov Research indicates that PEGylation can enhance the conformational stability of proteins, which is linked to increased resistance against enzymatic degradation (proteolysis) and aggregation. nih.govbyu.edunih.gov The PEG chain can act as a dynamic, protective layer on the protein's surface. biopharminternational.com However, the effect is not universal and can be highly dependent on the specific site of conjugation. nih.govnih.gov It is also important to note that significant conformational changes induced by PEGylation could potentially lead to a loss of the biomolecule's biological activity. nih.gov

Mitigation of Non-Specific Interactions and Aggregation

The PEG4 spacer plays a significant role in reducing non-specific binding of the conjugated molecule to surfaces and other proteins. nih.govmdpi.comresearchgate.net The highly flexible and hydrophilic PEG chains form a dynamic "cloud" or shield around the protein. interchim.frresearchgate.net This steric shielding effect repels other molecules, thereby preventing unwanted, non-specific interactions that can lead to high background signals in assays or aggregation of the protein conjugate in solution. thermofisher.comlumiprobe.comacs.org Studies have demonstrated that PEGylated proteins exhibit reduced adsorption onto surfaces and a lower tendency for surface-induced aggregation compared to their non-PEGylated counterparts. acs.org This property is critical for improving the signal-to-noise ratio in sensitive detection systems and maintaining the functional integrity of the labeled biomolecule. thermofisher.cominterchim.fr

| Physicochemical Effect | Description | Key Benefit | Source |

|---|---|---|---|

| Enhanced Aqueous Solubility | The hydrophilic PEG4 chain imparts water solubility to the biotin conjugate. | Prevents precipitation and aggregation of labeled molecules in aqueous buffers. | thermofisher.comthermofisher.comlumiprobe.com |

| Reduced Steric Hindrance | The long, flexible spacer arm separates biotin from the labeled molecule. | Facilitates unimpeded binding of biotin to the deep pocket of avidin/streptavidin. | interchim.fraatbio.comthermofisher.combroadpharm.com |

| Modulated Conformational Stability | PEGylation can increase the conformational stability of the protein. | Enhances resistance to proteolysis and aggregation, potentially increasing shelf-life. | nih.govbyu.edunih.gov |

| Mitigated Non-Specific Interactions | The PEG chain creates a protective, hydrophilic shield around the molecule. | Reduces non-specific binding to surfaces and other proteins, lowering assay background. | nih.govmdpi.comresearchgate.netacs.org |

Advanced Methodologies and Research Applications in Proteomics and Chemical Biology

Protein Labeling Strategies

The ability to specifically and efficiently label proteins is fundamental to understanding their function, localization, and interactions. NHS-S-S-PEG4-biotin offers distinct advantages in this arena due to its targeted reactivity and structural features.

Covalent Attachment to Primary Amines on Proteins and Peptides

The core of NHS-S-S-PEG4-biotin's labeling capability lies in its N-hydroxysuccinimide (NHS) ester group. nih.govlabx.com This functional group reacts efficiently and specifically with primary amines (-NH2), which are readily available on proteins and peptides. labx.com The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. nih.govwindows.net The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable and covalent amide bond. nih.govwindows.net

The labeling process is typically carried out in buffers at a pH range of 7 to 9, which facilitates the deprotonation of the primary amines, enhancing their nucleophilicity. fishersci.com It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines like Tris or glycine (B1666218) will compete for reaction with the NHS ester, thereby reducing the labeling efficiency of the target protein. fishersci.com The hydrophilic PEG4 spacer arm of the reagent helps to improve the water solubility of both the reagent and the resulting biotinylated protein, which can reduce aggregation issues that are sometimes observed with more hydrophobic labeling reagents. labx.comresearchgate.net

A key structural feature of NHS-S-S-PEG4-biotin is its extended spacer arm, which includes the PEG4 and disulfide components. This spacer arm, with a length of 37.9 angstroms, physically separates the biotin (B1667282) moiety from the protein. researchgate.netthermofisher.com This separation minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin proteins in subsequent affinity purification steps. researchgate.net

Selective Biotinylation of Cell Surface Proteins for Proteosurfaceome Analysis

A significant application of NHS-S-S-PEG4-biotin is the selective labeling of proteins on the exterior of living cells, a technique crucial for studying the "proteosurfaceome." The proteosurfaceome comprises proteins that are exposed to the extracellular environment and play critical roles in cell signaling, adhesion, and transport.

Due to its hydrophilic nature, NHS-S-S-PEG4-biotin is cell-impermeable, meaning it cannot readily cross the intact plasma membrane of living cells. thermofisher.com This property is exploited to specifically label cell surface proteins that have exposed primary amine groups. The procedure involves incubating intact cells with the reagent for a defined period, typically at a low temperature (e.g., 4°C) to minimize the internalization of the reagent through cellular processes like endocytosis. thermofisher.com After the labeling reaction, any unreacted reagent is quenched and removed by washing with a buffer containing a primary amine, such as glycine or Tris. thermofisher.com

This selective labeling enables researchers to isolate and identify the cohort of proteins present on the cell surface. In a study exploring the cell envelope proteome of Escherichia coli, researchers used a similar cleavable biotin reagent, sulfo-NHS-SS-biotin, to differentially label proteins. By comparing it with a larger biotinylation reagent, they could gain more refined information about the architecture of the cell envelope. This approach highlights the power of using biotinylation reagents with specific properties to dissect the spatial organization of proteins within complex biological structures. The cleavable nature of NHS-S-S-PEG4-biotin is particularly advantageous in these experiments, as it allows for the efficient release of the captured surface proteins for subsequent identification by mass spectrometry.

Strategies for Modulating Biotinylation Stoichiometry

Controlling the extent of biotinylation, or the stoichiometry (the number of biotin molecules per protein molecule), is often critical to preserve the native structure and function of the target protein. nih.gov Excessive labeling can lead to protein denaturation or inactivation. Several strategies can be employed to modulate the stoichiometry of the biotinylation reaction with NHS-S-S-PEG4-biotin.

The most direct method is to adjust the molar ratio of the biotinylation reagent to the protein. fishersci.comthermofisher.com A higher molar excess of the reagent will generally result in a higher degree of labeling. For example, a 20-fold molar excess of an NHS-biotin reagent has been shown to efficiently label IgG antibodies, resulting in an average of 4-6 biotin molecules per antibody. fishersci.com For more dilute protein solutions, a greater molar excess of the biotin reagent may be required to achieve the same level of incorporation as in a more concentrated protein solution. thermofisher.com

Protein concentration itself is a key parameter. nih.govthermofisher.com Higher protein concentrations (e.g., >1 mg/mL) generally lead to more efficient labeling. nih.gov

The reaction conditions , including pH, temperature, and incubation time, also play a significant role. thermofisher.com While the reaction is typically performed at room temperature for 30-60 minutes or on ice for 2 hours, these parameters can be adjusted to control the extent of labeling. fishersci.com A higher pH (within the 7-9 range) can increase the reaction rate. thermofisher.com

To achieve a desired stoichiometry, it is often necessary to perform optimization experiments. This can involve testing a range of molar ratios of the biotin reagent to the protein (e.g., 1:5, 1:10, 1:20) and analyzing the resulting level of biotinylation. nih.gov The extent of biotin incorporation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric readout of the number of biotin molecules per protein. fishersci.com

Table 1: Factors Influencing Biotinylation Stoichiometry

| Parameter | Effect on Biotinylation | Typical Conditions/Considerations |

|---|---|---|

| Molar Ratio of Reagent to Protein | Higher ratio increases labeling | Start with a 10- to 20-fold molar excess and optimize. fishersci.comthermofisher.com |

| Protein Concentration | Higher concentration increases efficiency | Aim for >1 mg/mL for efficient labeling. nih.gov |

| pH | Higher pH (7-9) increases reaction rate | Use amine-free buffers like PBS at pH 7.2-8.0. fishersci.comthermofisher.com |

| Incubation Time | Longer time increases labeling | 30-60 min at room temperature or 2 hours on ice. fishersci.com |

| Temperature | Higher temperature increases reaction rate | Room temperature or 4°C (on ice). fishersci.com |

Affinity Purification Techniques

The strong and specific interaction between biotin and streptavidin/avidin forms the basis of powerful affinity purification techniques. NHS-S-S-PEG4-biotin's cleavable nature adds a layer of sophistication to these methods, allowing for the recovery of biotin-free target molecules.

Reversible Capture and Release of Biotinylated Biomolecules using Streptavidin/Avidin Supports

Once a protein or a population of proteins is labeled with NHS-S-S-PEG4-biotin, they can be efficiently captured from a complex mixture, such as a cell lysate, using streptavidin or avidin immobilized on a solid support, like agarose (B213101) or magnetic beads. nih.govresearchgate.net The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, ensuring highly specific and efficient capture of the biotinylated molecules.

The "cleavable" aspect of NHS-S-S-PEG4-biotin is its central advantage in this context. The disulfide bond (-S-S-) within the spacer arm can be readily broken under mild reducing conditions. researchgate.netthermofisher.com This is typically achieved by incubating the streptavidin-bound protein complex with a reducing agent such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov The cleavage of the disulfide bond releases the captured protein from the streptavidin support, leaving the biotin tag and a small portion of the linker attached to the beads. nih.gov

This reversible capture and release mechanism is highly beneficial for several reasons. It allows for the purification of the target protein in its native state, free from the potentially interfering biotin moiety. This is crucial for downstream applications where the presence of biotin could affect protein function or subsequent analyses. Furthermore, it enables the specific elution of the target protein while minimizing the co-elution of non-specifically bound proteins, which can be a problem with harsh, denaturing elution methods.

Purification of DNA-Binding Proteins and RNA-Protein Complexes

The specific labeling of biomolecules with high-affinity tags is a cornerstone of modern proteomics research, enabling the purification and identification of interacting partners. NHS-S-S-PEG4-biotin is a valuable tool in this context, facilitating the isolation of DNA-binding proteins and RNA-protein complexes through the robust interaction between biotin and streptavidin.

The general principle for purifying DNA-binding proteins involves the use of a biotinylated DNA probe containing a specific binding sequence for the protein of interest. This probe can be chemically synthesized with a biotin molecule attached to one of its ends. When incubated with a cell lysate or nuclear extract, the target DNA-binding protein recognizes and binds to its specific sequence on the biotinylated DNA probe. This protein-DNA complex can then be efficiently captured from the complex mixture using an affinity matrix, typically streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction ensures that the complex is retained on the beads while non-specific proteins are washed away. Due to the cleavable disulfide bond within the NHS-S-S-PEG4-biotin linker, the entire complex, including the DNA-binding protein, can be eluted from the beads under mild reducing conditions, preserving the integrity of the protein for subsequent analysis by mass spectrometry or other techniques.

Similarly, NHS-S-S-PEG4-biotin can be employed to isolate RNA-protein complexes. In this approach, a specific RNA of interest is biotinylated, often through enzymatic incorporation of biotinylated nucleotides during in vitro transcription or by chemical conjugation to the RNA molecule. This biotinylated RNA is then incubated with a cell lysate to allow for the formation of RNA-protein complexes. The resulting biotin-tagged complexes are then captured on streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins can be eluted by cleaving the disulfide bond of the NHS-S-S-PEG4-biotin linker with a reducing agent. This method allows for the identification of proteins that directly or indirectly interact with a specific RNA molecule, providing insights into post-transcriptional gene regulation. nih.gov

Isolation of Protein Complexes via Pull-Down Assays

Pull-down assays are a widely used method to identify protein-protein interactions and to isolate specific protein complexes from a mixture. The use of a biotinylated "bait" protein is a common and effective strategy in these assays. NHS-S-S-PEG4-biotin is particularly well-suited for this application due to its amine-reactive NHS ester, which allows for the covalent labeling of a purified bait protein on its primary amines (lysine residues and the N-terminus). broadpharm.com

The workflow of a pull-down assay using NHS-S-S-PEG4-biotin involves several key steps. First, the bait protein is biotinylated in vitro. The PEG4 spacer arm of the reagent enhances the water solubility of the biotinylated protein and reduces steric hindrance, facilitating its interaction with both the streptavidin matrix and potential interacting partners. broadpharm.comfishersci.be The biotinylated bait protein is then immobilized on streptavidin-coated beads. This complex is subsequently incubated with a cell lysate or a protein fraction containing potential "prey" proteins. Proteins that interact with the bait protein are captured on the beads, forming a larger complex. After a series of washes to remove non-specific binders, the entire protein complex can be eluted from the beads. The cleavable disulfide bond in NHS-S-S-PEG4-biotin allows for the release of the bait and its interacting partners under mild reducing conditions, which is advantageous for preserving the integrity of the complex for downstream analysis, such as SDS-PAGE and mass spectrometry. broadpharm.comnih.gov

A study on the isolation of cell surface proteins, which often exist in complexes, utilized a similar cleavable biotin reagent (Sulfo-NHS-SS-biotin) to label and isolate these proteins from metastatic and non-metastatic cells. The identified proteins provide an example of the types of results that can be obtained from such pull-down experiments.

| Protein Accession | Gene Symbol | Protein Name | Function in Protein Complexes |

|---|---|---|---|

| P02768 | ALB | Serum albumin | Carrier protein, can form complexes with various molecules |

| P08575 | CD44 | CD44 antigen | Cell-surface adhesion molecule, part of signaling complexes |

| P04083 | ANXA1 | Annexin A1 | Binds to phospholipids (B1166683) and can be part of membrane-associated protein complexes |

| P11362 | ITGB1 | Integrin beta-1 | Forms heterodimeric receptors involved in cell adhesion and signaling complexes |

| P07333 | EZR | Ezrin | Links the actin cytoskeleton to the plasma membrane, part of the ERM complex |

This table presents a selection of proteins identified in a cell surface protein isolation study using a cleavable biotin reagent, illustrating the types of proteins that can be identified in pull-down assays. The data is representative of findings from such experiments.

Applications in Proteomics and Interactome Studies

Identification of Protein-Protein Interactions via Reversible Biotinylation

The identification of protein-protein interactions is fundamental to understanding cellular processes. Reversible biotinylation using cleavable reagents like NHS-S-S-PEG4-biotin offers a powerful strategy to uncover these interactions. mskcc.org This method allows for the covalent labeling of a protein of interest (the "bait") with a biotin tag that can be subsequently cleaved to release the captured interacting partners ("prey"). broadpharm.com

The process begins with the biotinylation of a purified bait protein using NHS-S-S-PEG4-biotin. The NHS ester reacts with primary amines on the protein surface, forming a stable amide bond. The biotinylated bait is then immobilized on a streptavidin-coated solid support and incubated with a cell lysate. Proteins that interact with the bait are captured and retained on the support, while non-interacting proteins are washed away. The key advantage of using a cleavable linker comes during the elution step. By treating the support with a mild reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, the disulfide bond in the NHS-S-S-PEG4-biotin spacer arm is broken. broadpharm.comnih.gov This releases the entire protein complex—bait and prey—from the streptavidin support, allowing for their identification by mass spectrometry. This approach is particularly useful for identifying transient or weak interactions that might be disrupted by harsher elution methods.

The following table illustrates the type of data that can be generated from such an experiment, showing a bait protein and its potential interacting partners identified through this reversible biotinylation and mass spectrometry approach.

| Bait Protein | Identified Interacting Protein (Prey) | Function of Interaction | Technique |

|---|---|---|---|

| Receptor Tyrosine Kinase (e.g., EGFR) | Growth factor receptor-bound protein 2 (GRB2) | Signal transduction, linking receptor activation to downstream pathways | Reversible Biotinylation Pull-down & Mass Spectrometry |

| p53 | MDM2 | Regulation of p53 stability and activity | Reversible Biotinylation Pull-down & Mass Spectrometry |

| Cyclin-dependent kinase 2 (CDK2) | Cyclin E1 | Cell cycle regulation, G1/S transition | Reversible Biotinylation Pull-down & Mass Spectrometry |

This table provides examples of known protein-protein interactions that can be identified using a reversible biotinylation strategy with a cleavable biotin reagent like NHS-S-S-PEG4-biotin.

Enrichment and Analysis of N-Terminal Peptides

The N-termini of proteins are often subject to co- and post-translational modifications that play crucial roles in protein function, stability, and localization. The analysis of these N-terminal peptides can provide valuable biological insights. NHS-S-S-PEG4-biotin can be utilized in strategies for the selective enrichment of N-terminal peptides from complex protein mixtures.

One such strategy involves the differential reactivity of the α-amino group at the N-terminus compared to the ε-amino groups of lysine residues. The pKa of the N-terminal α-amino group is generally lower (around 8.0) than that of lysine's ε-amino group (around 10.5). By carefully controlling the pH of the labeling reaction to a slightly acidic or neutral pH (e.g., pH 6.5-7.0), the N-terminal α-amino group is more likely to be deprotonated and thus more reactive towards the NHS ester of NHS-S-S-PEG4-biotin than the protonated lysine side chains. nih.gov

This pH-controlled labeling strategy allows for the preferential biotinylation of the N-termini of proteins in a complex mixture. After biotinylation, the proteins are digested with a protease, such as trypsin. The resulting peptide mixture will contain biotinylated N-terminal peptides and non-biotinylated internal and C-terminal peptides. The biotinylated N-terminal peptides can then be specifically enriched using streptavidin affinity chromatography. The cleavable nature of NHS-S-S-PEG4-biotin is again advantageous, as it allows for the release of the captured N-terminal peptides for subsequent analysis by mass spectrometry. broadpharm.com This approach reduces the complexity of the peptide mixture and increases the likelihood of identifying and characterizing N-terminal modifications. thermofisher.com

Below is a table representing the types of N-terminal peptides that can be identified using such an enrichment strategy.

| Identified N-Terminal Peptide | Parent Protein | Observed Modification |

|---|---|---|

| Ac-SGLV... | Actin, cytoplasmic 1 | N-terminal Acetylation |

| MVLSPADK... | Hemoglobin subunit beta | Unmodified N-terminus |

| (pyro)E... | Glutaminyl-peptide cyclotransferase | N-terminal pyroglutamate |

| Biotin-S-S-PEG4-M... | Methionine aminopeptidase (B13392206) 1 | Biotinylated N-terminus (from enrichment) |

This table illustrates examples of N-terminal peptides with various modifications that can be identified after enrichment using a method involving a cleavable biotinylation reagent.

Development of Research Tools and Probes

The unique chemical properties of NHS-S-S-PEG4-biotin make it a versatile building block for the development of sophisticated research tools and chemical probes in proteomics and chemical biology. Its key features—an amine-reactive NHS ester, a cleavable disulfide bond, a hydrophilic PEG spacer, and a high-affinity biotin tag—can be combined to create probes for a variety of applications. broadpharm.comfishersci.benih.gov

One major application is in the generation of probes for cell surface protein profiling. Because NHS-S-S-PEG4-biotin is water-soluble and generally membrane-impermeable, it can be used to selectively label proteins on the surface of living cells. nih.gov This allows researchers to study the "surfaceome," the complement of proteins exposed to the extracellular environment, which is critical for cell-cell communication, signaling, and interaction with the surrounding matrix. Changes in the surfaceome are often associated with disease states, such as cancer, making these proteins attractive targets for diagnostics and therapeutics. By labeling surface proteins with NHS-S-S-PEG4-biotin, capturing them on streptavidin beads, and then eluting them by cleaving the disulfide bond, researchers can identify and quantify changes in the cell surface proteome under different conditions. nih.gov

Furthermore, the modular nature of NHS-S-S-PEG4-biotin allows for its incorporation into more complex chemical probes. For example, it can be conjugated to other molecules, such as photosensitizers or crosslinkers, to create multifunctional probes. A photosensitizer-biotin conjugate could be used for photo-affinity labeling, where light is used to trigger covalent crosslinking to nearby interacting proteins, which are then purified via the biotin tag. The cleavable linker would again facilitate the release of the captured complexes.

The development of such custom probes enables researchers to investigate specific biological questions with high precision. The ability to attach a cleavable biotin tag to a molecule of interest provides a reliable handle for purification and detection, making NHS-S-S-PEG4-biotin a fundamental component in the chemical biologist's toolbox for creating novel research tools. nih.gov

Integration into Multifunctional Bioconjugates for Advanced Sensing

The unique architecture of NHS-S-S-PEG4-biotin, which combines a reactive N-hydroxysuccinimide (NHS) ester, a cleavable disulfide bond, a polyethylene (B3416737) glycol (PEG4) spacer, and a high-affinity biotin tag, makes it an ideal component for constructing multifunctional bioconjugates for advanced sensing applications. The NHS ester allows for covalent attachment to primary amines on proteins or other biomolecules, while the biotin provides a strong and specific binding site for avidin or streptavidin-based detection systems. The PEG4 spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin moiety. fishersci.belumiprobe.com

The cleavable disulfide bond is a key feature, allowing for the release of the biotinylated molecule from its capture agent under reducing conditions. alfa-chemistry.combroadpharm.com This reversibility is crucial for applications where the recovery of the target molecule in its native state is required for downstream analysis.

Table 1: Key Features of NHS-S-S-PEG4-biotin for Advanced Sensing

| Feature | Function in Bioconjugate | Advantage in Sensing Applications |

| NHS Ester | Covalently couples to primary amines on target molecules. broadpharm.comnih.gov | Enables stable and specific labeling of proteins and other biomolecules. |

| Disulfide Bond | Forms a cleavable linkage within the spacer arm. fishersci.bealfa-chemistry.com | Allows for the release of the captured molecule under reducing conditions, facilitating recovery and further analysis. researchgate.net |

| PEG4 Spacer | Provides a hydrophilic and flexible linker between the NHS ester and biotin. fishersci.belumiprobe.com | Increases water solubility, reduces aggregation of the conjugate, and minimizes steric hindrance for biotin-avidin binding. lumiprobe.com |

| Biotin | Acts as a high-affinity tag for streptavidin or avidin. alfa-chemistry.combroadpharm.com | Enables sensitive and specific detection and purification of the labeled molecule. |

Oriented Antibody Immobilization Strategies

The precise orientation of antibodies on a solid support is critical for maximizing their antigen-binding capacity in various immunoassays and biosensor applications. Random immobilization can lead to a significant portion of the antibodies being non-functional due to steric hindrance of their antigen-binding sites. NHS-S-S-PEG4-biotin, in conjunction with other reagents, can be employed in strategies to achieve oriented antibody immobilization.

One such strategy involves the site-specific biotinylation of the antibody, often at the Fc region, which is distal to the antigen-binding Fab regions. This can be achieved through enzymatic or chemical methods that target specific amino acid residues. Once biotinylated, the antibody can be captured on a streptavidin-coated surface. The long, flexible PEG4 spacer of NHS-S-S-PEG4-biotin helps to project the antibody away from the surface, further enhancing its accessibility to the target antigen. fishersci.be The cleavable disulfide bond offers the option to release the captured immune complexes for further analysis.

Disulfide Linkers in Targeted Bioconjugation Research

The disulfide bond is a key motif in the design of stimuli-responsive bioconjugates, particularly for applications requiring intracellular release of a payload. biosynth.com The significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm forms the basis for this strategy.

Design Principles for Reducible Linkers in Conjugate Stability Studies

The stability of a bioconjugate in circulation is paramount to its efficacy. For disulfide-containing linkers like the one in NHS-S-S-PEG4-biotin, several design principles are considered to ensure stability in the bloodstream while allowing for efficient cleavage within the target cell.

Steric Hindrance: Introducing steric bulk near the disulfide bond can protect it from premature reduction by circulating thiols like glutathione (B108866).

Electronic Effects: The electronic properties of the atoms adjacent to the disulfide bond can influence its reduction potential.

Hydrophilicity: The inclusion of hydrophilic spacers, such as the PEG4 moiety in NHS-S-S-PEG4-biotin, can improve the in vivo stability and pharmacokinetic profile of the conjugate. lumiprobe.com

Research has shown that the stability of disulfide linkers is coupled to their release mechanism. nih.gov Therefore, a delicate balance must be struck during the design process to achieve a linker that is stable enough for systemic circulation but labile enough for intracellular cleavage.

Table 2: Factors Influencing Disulfide Linker Stability

| Design Principle | Mechanism of Action | Impact on Conjugate Stability |

| Steric Hindrance | Bulky groups near the disulfide bond physically block access by reducing agents. | Increases stability in the extracellular environment. |

| Hydrophilicity | Hydrophilic linkers can reduce non-specific interactions and improve solubility. lumiprobe.com | Enhances in vivo stability and circulation time. |

| Decoupling Stability and Release | Site-specific conjugation and linker chemistry can be designed to separate circulatory stability from intracellular release kinetics. nih.gov | Optimizes the therapeutic window of the bioconjugate. |

Mechanistic Studies of Intracellular Release in Research Models

The intracellular release of molecules conjugated via disulfide linkers is primarily mediated by the high concentration of glutathione (GSH) in the cytoplasm (millimolar range) compared to the extracellular environment (micromolar range). creative-biolabs.com Upon internalization of the bioconjugate, typically through endocytosis, the disulfide bond is exposed to this reducing environment, leading to its cleavage and the release of the payload.

Mechanistic studies in research models often employ cell-based assays to track the internalization and subsequent release of a fluorescently or radioactively labeled payload. These studies have confirmed that the release is dependent on a functional endo-lysosomal pathway and the intracellular redox environment. For some conjugates, lysosomal processing is a prerequisite for the disulfide-linked drug to be liberated and then reduced by intracellular agents like glutathione. creative-biolabs.com The rate of this release can be fine-tuned by modifying the chemical structure of the linker, as demonstrated in studies with various self-immolative disulfide linkers. nih.govacs.orgresearchgate.net

The ability to control the release of a biotin tag using NHS-S-S-PEG4-biotin allows researchers to meticulously study the kinetics and efficiency of intracellular trafficking and release processes, providing valuable insights for the design of more effective targeted therapies and diagnostic agents.

Comparative Analysis and Optimization of Biotinylation Reagents

Comparison with Non-Cleavable Biotinylation Reagents

The fundamental difference between NHS-S-S-PEG4-biotin and non-cleavable biotinylation reagents lies in the reversibility of the biotin (B1667282) tag. This characteristic has profound implications for downstream analytical procedures.

Advantages of Reversible Biotinylation for Downstream Analysis

Reversible biotinylation, facilitated by cleavable reagents like NHS-S-S-PEG4-biotin, offers significant benefits for the analysis of target biomolecules after their isolation. researchgate.net The ability to remove the biotin tag under mild conditions is a key advantage, preserving the native structure and function of the purified proteins and their interacting partners. proteochem.comthermofisher.com This is particularly crucial in studies focused on protein-protein interactions, where the continued presence of a bulky biotin-avidin complex could interfere with subsequent functional assays. nih.govnih.gov

One of the most notable applications of cleavable biotinylation is in the field of mass spectrometry. thermofisher.comthermofisher.com The biotin moiety itself can suppress the ionization of peptides and complicate the resulting spectra. By cleaving off the biotin tag before analysis, researchers can achieve better peptide fragmentation and more reliable protein identification. thermofisher.cominterchim.frnih.gov This leads to higher quality data and more confident characterization of the proteins of interest.

Furthermore, the gentle elution conditions used to break the disulfide bond in the NHS-S-S-PEG4-biotin linker, typically with reducing agents like dithiothreitol (B142953) (DTT), are much less harsh than the denaturing conditions often required to dissociate the strong biotin-avidin interaction. researchgate.netinterchim.fr This mild release helps to maintain the integrity of delicate protein complexes, allowing for their further analysis in a more biologically relevant state. moleculardevices.com The development of such cleavable systems represents a significant advancement in affinity purification techniques, enabling the isolation of intact and functional biomolecular complexes. moleculardevices.comwindows.net

Distinctions from Sulfo-NHS-SS-Biotin and NHS-PEG4-Biotin

The specific chemical structure of NHS-S-S-PEG4-biotin imparts properties that distinguish it from other commonly used biotinylation reagents such as Sulfo-NHS-SS-Biotin and NHS-PEG4-Biotin.

Impact of Sulfonate Group on Water Solubility and Membrane Permeability

A primary distinguishing feature between NHS-S-S-PEG4-biotin and Sulfo-NHS-SS-Biotin is the presence of a sulfonate group (SO3-) on the N-hydroxysuccinimide (NHS) ring of the latter. This single chemical addition has a dramatic effect on the reagent's physical properties.

The sulfonate group is negatively charged and significantly increases the water solubility of Sulfo-NHS-SS-Biotin. researchgate.netthermofisher.comnih.govthermofisher.cominterchim.frwindows.net This allows for biotinylation reactions to be conducted entirely in aqueous buffers, eliminating the need for organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can be detrimental to the structure and function of some proteins. thermofisher.comthermofisher.comwindows.netdrmr.com In contrast, NHS-S-S-PEG4-biotin, lacking this sulfonate group, is inherently less water-soluble and typically requires initial dissolution in an organic solvent before being added to the reaction mixture. nih.govwindows.net While the PEG4 spacer in NHS-S-S-PEG4-biotin does enhance its aqueous solubility to some extent, the effect of the sulfonate group is far more pronounced. proteochem.comaatbio.com

Perhaps more critically, the negative charge of the sulfonate group renders Sulfo-NHS-SS-Biotin impermeable to cell membranes. researchgate.netnih.govthermofisher.cominterchim.frmesoscale.com This property is invaluable for selectively labeling proteins on the outer surface of living cells without labeling intracellular proteins. thermofisher.comthermofisher.comdrmr.commesoscale.comwindows.net Conversely, the non-sulfonated NHS-S-S-PEG4-biotin is membrane-permeable, allowing it to pass through the cell membrane and biotinylate proteins within the cell's interior. windows.net This makes it a suitable reagent for studying intracellular protein dynamics.

| Property | NHS-S-S-PEG4-biotin | Sulfo-NHS-SS-Biotin |

|---|---|---|

| Water Solubility | Requires initial dissolution in organic solvent (e.g., DMSO, DMF) | High water solubility; can be used directly in aqueous buffers |

| Membrane Permeability | Permeable | Impermeable |

| Primary Application Focus | Intracellular and extracellular protein labeling | Cell surface protein labeling |

Influence of Spacer Length on Accessibility and Binding

The spacer arm of a biotinylation reagent, the chemical chain connecting the biotin to the reactive NHS ester, plays a critical role in the accessibility of the biotin for binding to avidin (B1170675) or streptavidin. Both NHS-S-S-PEG4-biotin and NHS-PEG4-Biotin possess a polyethylene (B3416737) glycol (PEG) spacer, which offers several advantages over simple hydrocarbon spacers.

The extended PEG4 spacer arm in both reagents serves to minimize steric hindrance. proteochem.comnih.govnih.govthermofisher.commesoscale.com Avidin and streptavidin are large proteins, and the spacer arm effectively holds the biotin moiety away from the surface of the labeled biomolecule, making it more accessible to the deep binding pockets of the avidin proteins. nih.govnih.gov This increased accessibility can lead to more efficient capture and detection, ultimately enhancing the sensitivity of the assay. thermofisher.comnih.gov The flexible nature of the PEG chain further contributes to this by allowing the biotin to orient itself optimally for binding. interchim.frdrmr.com

Additionally, the hydrophilic nature of the PEG spacer improves the water solubility of the entire biotinylated molecule, which can help prevent aggregation of the labeled protein, a common issue during storage. nih.govthermofisher.comdrmr.com

The crucial distinction between NHS-S-S-PEG4-biotin and NHS-PEG4-Biotin is not the spacer itself, but the inclusion of a cleavable disulfide bond within the spacer of the former. mesoscale.com This means that while both reagents provide the benefits of a long, flexible, and solubilizing spacer arm, only NHS-S-S-PEG4-biotin offers the option of reversible biotinylation.

| Feature | NHS-S-S-PEG4-biotin | NHS-PEG4-Biotin |

|---|---|---|

| Spacer Arm | PEG4 with an internal disulfide bond | PEG4 |

| Cleavability | Yes (with reducing agents) | No |

| Primary Benefit | Reversible biotinylation with reduced steric hindrance | Stable biotinylation with reduced steric hindrance |

Strategic Considerations for Optimizing Labeling Reactions

To achieve successful and reproducible biotinylation, careful optimization of the reaction conditions is essential. One of the most critical parameters to control is the molar ratio of the biotinylation reagent to the target biomolecule.

Molar Ratio of Reagent to Biomolecule

The degree of biotinylation—the number of biotin molecules attached to a single protein—is directly influenced by the molar ratio of the NHS-ester reagent to the protein in the reaction mixture. nih.govthermofisher.com An insufficient ratio may result in a low level of labeling, making subsequent detection or purification difficult. Conversely, excessive biotinylation can lead to protein aggregation or interfere with the protein's biological activity by modifying critical amine groups, such as those in an enzyme's active site or an antibody's antigen-binding site. thermofisher.com

The optimal molar ratio is not universal and depends on several factors, most notably the concentration of the protein solution. moleculardevices.com Dilute protein solutions (e.g., under 2 mg/mL) generally require a higher molar excess of the biotin reagent to achieve a sufficient degree of labeling compared to more concentrated protein solutions. proteochem.comnih.govthermofisher.comthermofisher.com

As a general starting point, a 10- to 20-fold molar excess of the biotin reagent over the protein is often recommended. proteochem.com However, it is highly advisable to empirically determine the optimal ratio for each specific protein and application by performing a titration with a range of molar ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold excess). nih.govdrmr.com The resulting degree of biotinylation can then be assessed to find the balance between adequate labeling and preservation of protein function. The intended downstream application can also guide the choice of ratio; for instance, a higher degree of labeling may be desirable for detection in an ELISA, while a lower degree might be preferred for functional studies. aatbio.com

| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) |

|---|---|

| ≤ 2 mg/mL | ≥ 20-fold |

| 2-10 mg/mL | ≥ 12-fold |

Reaction Buffer Composition and pH Dependence

The choice of reaction buffer and its pH are paramount for successful biotinylation with NHS-S-S-PEG4-biotin. The reagent's N-hydroxysuccinimide (NHS) ester group reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain) through nucleophilic attack. thermofisher.comthermofisher.comnih.gov This reaction is highly dependent on the presence of the deprotonated form of the amine, making the pH of the reaction buffer a critical factor. fishersci.comjyi.org

Buffer Composition:

The reaction buffer must be devoid of primary amines, such as Tris or glycine (B1666218), as these will compete with the target protein for reaction with the NHS ester, thereby quenching the biotinylation reaction. thermofisher.comsangon.com Phosphate-buffered saline (PBS) and HEPES buffers are commonly used for biotinylation reactions with NHS-S-S-PEG4-biotin and similar reagents. jyi.orgresearchgate.netresearchgate.netnih.govinterchim.fr

pH Dependence:

The rate of the biotinylation reaction increases with higher pH, as the concentration of the reactive deprotonated primary amines increases. fishersci.comjyi.org The optimal pH range for NHS ester reactions is generally between 7 and 9. sangon.comnih.govgbiosciences.com However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. fishersci.comresearchgate.net This hydrolysis renders the reagent inactive. Therefore, a balance must be struck to achieve efficient labeling without significant loss of the reagent to hydrolysis.

Research has shown that for NHS esters, the rate of conjugation is more sensitive to pH changes than the rate of hydrolysis. researchgate.net For instance, studies on other NHS esters have demonstrated a significant decrease in the half-life of the reagent as the pH increases. This underscores the importance of carefully controlling the pH to maximize the yield of the biotinylated product. researchgate.netresearchgate.net While a pH of 8.0 is often used to expedite the labeling process, the stability of the specific protein of interest at this pH must also be considered. thermofisher.comthermofisher.com In some cases, a slightly lower pH (e.g., 7.4-7.5) is used to favor protein stability, potentially with a longer incubation time to compensate for the slower reaction rate. researchgate.netresearchgate.netnih.gov

The following table summarizes the effect of pH on the half-life of a typical NHS ester, illustrating the trade-off between reaction rate and reagent stability.

| pH | Half-life of NHS Ester (at Room Temperature) |

| 8.0 | ~190 - 210 minutes |

| 8.5 | ~130 - 180 minutes |

| 9.0 | ~110 - 125 minutes |

| Data derived from studies on porphyrin-NHS esters and represents a general trend for NHS ester hydrolysis. researchgate.netresearchgate.net |

Temperature and Incubation Time

The temperature and duration of the incubation period are also key variables in the biotinylation reaction with NHS-S-S-PEG4-biotin. These parameters are often interdependent and can be adjusted to optimize the extent of labeling for a specific application.

Temperature:

NHS ester reactions can be performed over a range of temperatures, typically from 4°C to 37°C. sangon.cominterchim.frsangon.com A common approach is to conduct the reaction at room temperature (approximately 20-25°C). jyi.orgresearchgate.netresearchgate.netinterchim.fr Alternatively, the reaction can be carried out at 4°C or on ice. nih.gov Lowering the temperature can be beneficial for several reasons: it slows down the competing hydrolysis of the NHS ester, and it can help to preserve the stability and biological activity of sensitive proteins. However, the rate of the biotinylation reaction is also reduced at lower temperatures.

Incubation Time:

The incubation time must be sufficient to allow for the desired level of biotinylation to occur. This can range from a few minutes to several hours. sangon.cominterchim.fr When the reaction is performed at room temperature, incubation times of 30 to 60 minutes are frequently reported. thermofisher.comjyi.orgresearchgate.netresearchgate.net If the reaction is conducted at 4°C or on ice to protect the protein, a longer incubation period, typically 2 hours or even overnight, is often employed to compensate for the slower reaction rate. sangon.comnih.gov

The optimal combination of temperature and incubation time will depend on the specific protein being labeled, its concentration, and its stability. For instance, for cell surface biotinylation, a shorter incubation time at room temperature may be preferred to minimize the internalization of the labeling reagent. thermofisher.com

The following table provides examples of temperature and incubation times that have been successfully used in various studies for biotinylation with NHS-S-S-PEG4-biotin and similar cleavable reagents.

| Temperature | Incubation Time | Application Context |

| Room Temperature (~20-25°C) | 60 minutes | Biotinylation of a purified protein for phage display. researchgate.netresearchgate.net |

| 25°C | 1 hour | Biotinylation of a purified protein for structural studies. jyi.org |

| Room Temperature | 1 hour | Biotinylation of a membrane protein in nanodiscs. interchim.fr |

| On Ice | 2 hours | Labeling of bacterial proteins. nih.gov |

| Room Temperature | 30 minutes | Labeling of cell surface proteins. thermofisher.com |

Ultimately, for any new protein or experimental system, it is advisable to perform pilot experiments to empirically determine the optimal reaction conditions by varying the pH, temperature, and incubation time. nih.gov

Analytical and Characterization Techniques for Bioconjugates Utilizing Nhs S S Peg4 Biotin

Quantification of Biotinylation Efficiency

Determining the extent of biotin (B1667282) incorporation is a critical first step in the characterization of biotinylated proteins. This is often expressed as the molar ratio of biotin to protein.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used, rapid, and straightforward spectrophotometric method for estimating the degree of biotinylation. fishersci.iegbiosciences.com The principle of the assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. fishersci.iecosmobio.co.jp When HABA is bound to avidin (B1170675), it forms a colored complex that absorbs light at 500 nm. fishersci.iecosmobio.co.jp Due to biotin's significantly higher affinity for avidin, it displaces the HABA dye, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample. fishersci.iethermofisher.com

To perform the assay, the absorbance of an avidin-HABA solution is first measured at 500 nm. Then, the biotinylated protein sample is added, and after a brief incubation, the absorbance is measured again. gbiosciences.comthermofisher.com The change in absorbance, along with the extinction coefficient of the avidin-HABA complex (typically 34,000 M⁻¹cm⁻¹), is used to calculate the concentration of biotin. gbiosciences.comtandfonline.com Knowing the concentration of the protein allows for the determination of the biotin-to-protein molar ratio. fishersci.ie It is crucial to remove any non-reacted or hydrolyzed biotin from the sample before the assay, which can be achieved through dialysis or gel filtration. gbiosciences.comfishersci.com

Table 1: Representative Data from a HABA Assay for a Biotinylated Antibody

| Parameter | Value |

| A₅₀₀ of HABA/Avidin Solution | 0.950 |

| A₅₀₀ of HABA/Avidin/Biotin Sample | 0.620 |

| Protein Concentration | 2 mg/mL |

| Protein Molecular Weight | 150,000 g/mol |

| Calculated Biotin:Protein Molar Ratio | ~5:1 |

This is an interactive table. The values can be adjusted to recalculate the biotin-to-protein molar ratio based on the principles of the HABA assay.

Mass spectrometry (MS) offers a more precise and detailed analysis of biotinylation efficiency. Unlike the HABA assay, which provides an average biotin-to-protein ratio, MS can identify the specific sites of biotinylation and determine the distribution of different biotinylated species. When a protein is labeled with NHS-S-S-PEG4-biotin, the mass of the modified amino acid residue (primarily lysine) increases by a specific amount. nih.govacs.org

In a typical workflow, the biotinylated protein is digested with a protease, such as trypsin, to generate a mixture of peptides. This peptide mixture is then analyzed by mass spectrometry. nih.gov The mass spectrometer detects the mass-to-charge ratio of the peptides, and the presence of biotinylated peptides is identified by a characteristic mass shift. nih.govresearchgate.net By comparing the intensities of the signals from the biotinylated and unmodified versions of a peptide, it is possible to quantify the extent of modification at a specific site. Tandem mass spectrometry (MS/MS) can further be used to confirm the sequence of the peptide and pinpoint the exact location of the biotin modification. creative-proteomics.com

Verification of Disulfide Cleavage

A key feature of NHS-S-S-PEG4-biotin is its cleavable disulfide bond, which allows for the release of the biotin tag under reducing conditions. Verifying this cleavage is essential for applications that require the recovery of the labeled biomolecule.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. creative-proteomics.com This method can be effectively employed to verify the cleavage of the disulfide bond in NHS-S-S-PEG4-biotin conjugates.

Immunoblotting, or Western blotting, can be used in conjunction with SDS-PAGE for more specific detection. After transferring the separated proteins from the gel to a membrane, the biotinylated protein can be detected using a streptavidin conjugate (e.g., streptavidin-HRP). Upon treatment with a reducing agent and subsequent cleavage of the disulfide bond, the biotin tag is removed, leading to a loss of signal in the immunoblot, thus confirming the cleavage.

High-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) are powerful techniques for separating and analyzing biomolecules. abcam.comnih.gov These methods can be used to monitor the cleavage of the disulfide bond in NHS-S-S-PEG4-biotin bioconjugates.

A sample of the biotinylated protein can be analyzed by reverse-phase HPLC or size-exclusion FPLC before and after treatment with a reducing agent. iba-lifesciences.com Cleavage of the disulfide bond and release of the biotin-PEG4 moiety will result in a change in the retention time of the protein. For example, in reverse-phase HPLC, the removal of the relatively hydrophobic biotin tag may lead to a decrease in retention time. In size-exclusion chromatography, the cleavage of a larger conjugated molecule will result in a shift in the elution profile corresponding to the smaller, released protein. By comparing the chromatograms of the treated and untreated samples, the efficiency of the cleavage reaction can be assessed.

Assessment of Labeled Biomolecule Activity and Conformation

It is crucial to ensure that the process of biotinylation does not adversely affect the biological activity or the three-dimensional structure of the labeled biomolecule. thermofisher.comlumiprobe.com

The biological activity of a biotinylated protein should be assessed using an appropriate functional assay. For example, if the labeled biomolecule is an enzyme, its catalytic activity can be measured and compared to that of the unmodified enzyme. If it is an antibody, its antigen-binding affinity can be determined using techniques like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

Functional Assays for Retained Biological Activity

The conjugation of any molecule to a protein carries the potential to alter its structure and, consequently, its biological function. The use of NHS-S-S-PEG4-biotin is designed to minimize such interference. The biotin group itself is relatively small, and as a result, biotinylated proteins typically retain their biological activity thermofisher.comlumiprobe.com. The flexible PEG4 spacer also helps to position the biotin moiety away from the protein surface, reducing potential steric hindrance vectorlabs.comiright.com. However, verifying the functional integrity of the bioconjugate post-labeling is a critical step in the characterization process.

The specific functional assays employed are highly dependent on the protein being studied. For instance, if the biotinylated protein is an antibody, its antigen-binding capacity would be the primary function to assess. This is commonly evaluated using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), where the biotinylated antibody's ability to bind to its target antigen is quantified creative-proteomics.com. For enzymes, functional assays would involve measuring their catalytic activity (e.g., substrate turnover rate) and comparing it to the unmodified enzyme.

A pertinent study investigated the functional changes in proteins after conjugation with a biotin-PEG derivative. In this research, the cationic protein lysozyme (LZ) and the anionic protein bovine serum albumin (BSA) were conjugated with an NHS-activated biotin-PEG nih.gov. The biological activities of these conjugates were then assessed through their ability to penetrate cancer cell spheroids and their subsequent intracellular uptake, which are key functions for therapeutic protein delivery. The findings demonstrated that the conjugation influenced their biological activity, with the degree of modification playing a significant role nih.gov.

The study observed that for the cationic lysozyme, increasing the degree of biotin-PEGylation led to a decrease in both spheroid penetration and cellular uptake. Conversely, the anionic BSA showed enhanced penetration and uptake after modification nih.gov. These results underscore the importance of empirical testing, as the effects of conjugation can vary based on the intrinsic properties of the protein, such as its surface charge.

Functional Activity of Biotin-PEG Conjugated Proteins

| Protein Conjugate | Functional Assay | Key Research Finding | Source |

|---|---|---|---|

| Bio-PEG-Lysozyme (Cationic) | Spheroid Penetration & Intracellular Uptake in A549 cells | Increasing the molar ratio of biotin-PEG to protein resulted in decreased penetration and uptake compared to the unmodified protein. | nih.gov |

| Bio-PEG-BSA (Anionic) | Spheroid Penetration & Intracellular Uptake in A549 cells | Conjugation with biotin-PEG led to an increase in both spheroid penetration and cellular uptake. | nih.gov |

Studies on Protein Aggregation and Stability

A significant advantage of the NHS-S-S-PEG4-biotin linker is the inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm iright.com. This feature is specifically incorporated to improve the characteristics of the resulting bioconjugate, particularly concerning aggregation and stability.

Role of the PEG4 Spacer

The PEG4 spacer imparts increased water solubility to the biotinylated molecule thermofisher.comvectorlabs.comiright.com. This is particularly beneficial for proteins that may have a tendency to aggregate upon modification or during storage. By increasing the hydrophilicity of the protein surface, the PEG linker helps to prevent the formation of protein aggregates thermofisher.comlumiprobe.comiright.comfishersci.comthermofisher.comcacheby.com. This property is especially valuable when labeling antibodies, as it has been shown that antibodies labeled with PEG-containing biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers thermofisher.comlumiprobe.comfishersci.com.

Properties Conferred by the PEG4 Spacer in NHS-S-S-PEG4-Biotin

| Property | Description | Benefit for Bioconjugate | Source |

|---|---|---|---|

| Hydrophilicity | The PEG moiety is water-soluble. | Transfers water solubility to the labeled protein, reducing the likelihood of precipitation. | thermofisher.comiright.com |

| Reduced Aggregation | The hydrophilic nature of the spacer helps to prevent intermolecular interactions that lead to aggregation. | Improves the stability and shelf-life of the biotinylated protein, particularly for antibodies in solution. | thermofisher.comlumiprobe.comvectorlabs.comfishersci.comthermofisher.com |

| Flexibility & Length | The spacer arm has a length of 37.9 angstroms. | Reduces steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin. | iright.comcacheby.com |

Characterization of Stability

The stability of the final conjugate is typically assessed using a variety of analytical techniques. Polyacrylamide gel electrophoresis (PAGE) and mass spectrometry are commonly used to confirm successful conjugation and to assess the integrity of the modified protein nih.gov. For example, in the study of biotin-PEG conjugated lysozyme and BSA, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used to identify peaks corresponding to the protein with one, two, three, or more biotin-PEG units attached, confirming the formation of stable conjugates nih.gov.

Furthermore, studies on other PEGylated biomolecules have demonstrated that the addition of PEG chains can enhance stability in biological fluids. For instance, the PEGylation of certain peptides has been shown to increase their stability in human plasma, which is a crucial factor for in vivo applications researchgate.net. While direct plasma stability studies on proteins conjugated with NHS-S-S-PEG4-biotin are not extensively detailed in the provided literature, the principle that PEGylation can shield proteins from proteolytic degradation is a well-established benefit.

Future Directions and Emerging Research Avenues for Cleavable Pegylated Biotinylation Tools